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Compound Name: Formetorex

Cat. No.: B3421634

A Comparative Analysis of Formetorex and Phenylacetone as Amphetamine Precursors

This guide provides a detailed comparative analysis of Formetorex (N-formylamphetamine)
and phenylacetone (also known as P2P or benzyl methyl ketone) as precursors for the
synthesis of amphetamine. The comparison focuses on the chemical synthesis pathways,
guantitative performance metrics, and detailed experimental protocols, intended for an
audience of researchers, scientists, and drug development professionals.

Introduction

Amphetamine is a potent central nervous system stimulant with therapeutic applications. Its
synthesis can be achieved through various chemical routes, often starting from regulated
precursor chemicals. Phenylacetone is a well-known and historically significant precursor for
amphetamine synthesis. Formetorex, or N-formylamphetamine, is a key intermediate in one of
the most common synthesis routes starting from phenylacetone, the Leuckart reaction.[1][2]
This guide examines the synthetic relationship between these two compounds and evaluates
their respective utility as starting materials for amphetamine synthesis.

The primary synthesis routes discussed are the Leuckart reaction and reductive amination,
both starting from phenylacetone. The use of Formetorex as a precursor will be presented as
a truncated version of the Leuckart pathway.

Chemical Synthesis Pathways
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There are two primary pathways for the synthesis of amphetamine from phenylacetone: the
Leuckart reaction and reductive amination. Formetorex is an intermediate specific to the
Leuckart reaction.

1. The Leuckart Reaction from Phenylacetone: This is a two-step process. First, phenylacetone
is condensed with formamide or ammonium formate to produce the intermediate, Formetorex

(N-formylamphetamine).[1] In the second step, the Formetorex is hydrolyzed, typically using a
strong acid, to yield amphetamine.[1][3]

2. Synthesis from Formetorex: When using Formetorex as the starting material, the synthesis
Is reduced to a single step: the hydrolysis of the formyl group to yield amphetamine.[3] This
bypasses the initial condensation step of the Leuckart reaction.

3. Reductive Amination of Phenylacetone: This is an alternative, direct one-step method where
phenylacetone is reacted with ammonia in the presence of a reducing agent to form
amphetamine.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the different synthesis
routes. It should be noted that yields can vary significantly based on the specific reaction
conditions and the scale of the synthesis.

Table 1: Synthesis of Amphetamine from Phenylacetone via Leuckart Reaction
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. Temperatur  Time Reported
Step Reaction Reagents .
e (°C) (hours) Yield
Phenylaceton )
Ammonium .
1 e to 170-175 3-3.5 Not specified
formate
Formetorex
Formetorex )
Hydrochloric Reflux (170- -
2 to ) 3-35 Not specified
) acid 180)
Amphetamine
Phenylaceton ]
Ammonia,
Overall eto ) ] 160-170 - 26%
Formic Acid

Amphetamine

Note: The overall yield of the Leuckart reaction is often low due to the formation of side

products.[4]

Table 2: Synthesis of Amphetamine from Formetorex

. Temperatur Time Reported
Step Reaction Reagents .
e (°C) (hours) Yield
Formetorex )
Strong acid - -
1 to Reflux Not specified Not specified
(e.g., HCI)

Amphetamine

Note: While specific yields for this step alone are not readily available in the provided literature,

it is a standard hydrolysis reaction and is generally considered to be efficient.

Table 3: Synthesis of Amphetamine from Phenylacetone via Reductive Amination
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. Temperatur  Time Reported
Step Reaction Reagents .
e (°C) (hours) Yield
Ammonia,
Phenylaceton  Aluminum
1 e to grit, Mercuric Reflux 2 30%

Amphetamine  chloride,
Ethanol

Experimental Protocols

Protocol 1: Leuckart Reaction and Hydrolysis (Phenylacetone to Amphetamine)

This protocol describes the two-step synthesis of amphetamine from phenylacetone via the
Leuckart reaction.[5][6]

Step 1: Formation of N-formylamphetamine (Formetorex)

Ammonium formate is added to a reaction vessel and heated to a molten state
(approximately 130-150°C).

The molten ammonium formate is further heated to 170-175°C.

Phenylacetone is added dropwise to the molten ammonium formate. The molar ratio of
phenylacetone to ammonium formate is typically around 1:1.2.

The reaction mixture is maintained at 170-175°C for 3 to 3.5 hours.

Step 2: Hydrolysis of N-formylamphetamine
¢ The reaction mixture from Step 1 is cooled to approximately 40°C.
e Hydrochloric acid is added to neutralize the mixture.

e The solution is then heated to 170-180°C and refluxed for 3 to 3.5 hours to hydrolyze the N-
formylamphetamine to amphetamine.
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 After cooling, the solution is made strongly basic (pH > 10) by the addition of a sodium
hydroxide solution.

e The amphetamine free base is then isolated by extraction with an organic solvent.
Protocol 2: Hydrolysis of Formetorex to Amphetamine

This protocol outlines the procedure for the synthesis of amphetamine starting from
Formetorex.[3]

o N-formylamphetamine is placed in a round-bottom flask.
e A strong acid, such as hydrochloric acid, is added to the flask.

e The mixture is heated to reflux for a sufficient period to ensure complete hydrolysis of the
amide.

 After cooling to room temperature, the excess acid is carefully neutralized by the slow
addition of a sodium hydroxide solution until the mixture is strongly basic (pH > 10).

e The liberated amphetamine free base is extracted from the aqueous solution using an
organic solvent (e.qg., diethyl ether or toluene).

Protocol 3: Reductive Amination of Phenylacetone to Amphetamine
This protocol describes a one-step synthesis of amphetamine from phenylacetone.

o A mixture of phenylacetone, ethanol, 25% ammonia, aluminum grit, and a small amount of
mercuric chloride is prepared in a reaction vessel.

e The mixture is warmed with vigorous stirring until a reaction initiates.
« If the reaction becomes too vigorous, cooling should be applied.

e Once the initial reaction subsides, the mixture is refluxed with vigorous stirring for
approximately 2 hours.
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¢ The reaction mixture is then worked up through a series of extraction and purification steps
to isolate the amphetamine product.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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